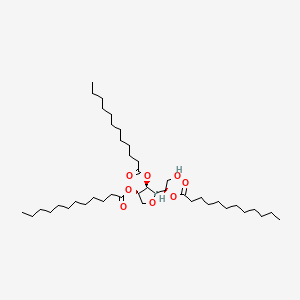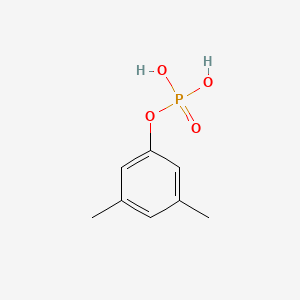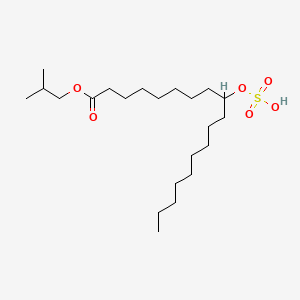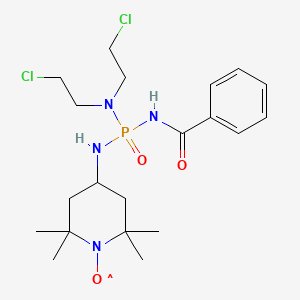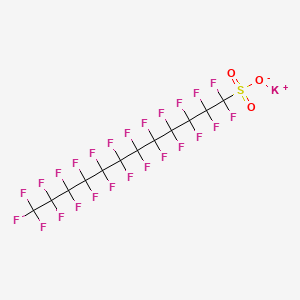
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate is a highly fluorinated compound. It is known for its unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate typically involves the fluorination of dodecane derivatives The process can be carried out using electrochemical fluorination, where the dodecane derivative is subjected to an electric current in the presence of hydrogen fluoride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of anhydrous hydrogen fluoride and a suitable electrolyte to facilitate the fluorination reaction.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium hydroxide, the product is the corresponding sodium salt of the fluorinated dodecane derivative.
Aplicaciones Científicas De Investigación
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of water-repellent coatings and materials due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate involves its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated carbon chain interacts with hydrophobic regions, while the sulphonate group can form ionic interactions with polar molecules. This dual interaction capability makes it effective in various applications, such as surfactants and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate
- Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate
Uniqueness
This compound stands out due to its longer fluorinated carbon chain, which imparts greater hydrophobicity and thermal stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme resistance to chemical and thermal degradation.
Propiedades
Número CAS |
85187-17-3 |
|---|---|
Fórmula molecular |
C12F25KO3S |
Peso molecular |
738.25 g/mol |
Nombre IUPAC |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12HF25O3S.K/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)41(38,39)40;/h(H,38,39,40);/q;+1/p-1 |
Clave InChI |
YYQFDGJQJNTHTO-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


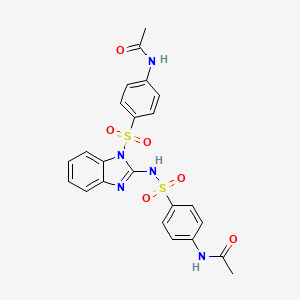
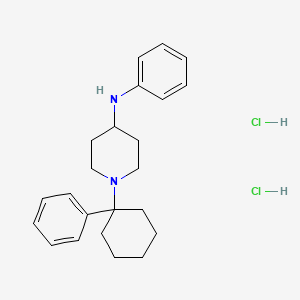
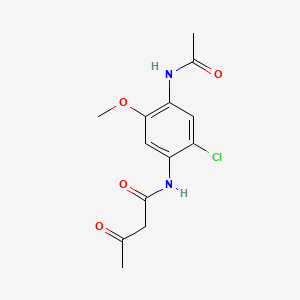
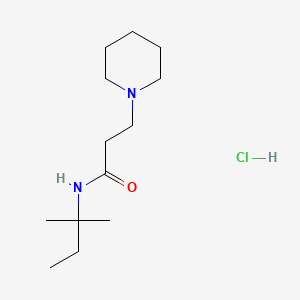
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
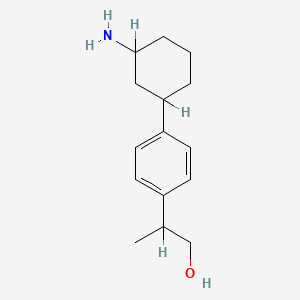
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
